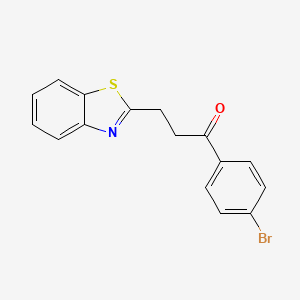
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone, also known as BBP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBP is a member of the benzothiazole family and is characterized by its unique chemical structure, which makes it an ideal candidate for various research applications.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone is not fully understood, but it is thought to act by modulating the activity of various neurotransmitters in the brain. This compound has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to enhance cognitive function, improve memory retention, and modulate neurotransmitter release. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and prevent cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone is its unique chemical structure, which makes it an ideal candidate for various research applications. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone can be synthesized through a number of methods, including the condensation of 2-aminobenzothiazole with 4-bromopropiophenone. The synthesis of this compound is a multi-step process that involves several chemical reactions and requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone has been used extensively in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. This compound has been shown to have a variety of biological effects, including the ability to modulate neurotransmitter release, enhance cognitive function, and improve memory retention.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c17-12-7-5-11(6-8-12)14(19)9-10-16-18-13-3-1-2-4-15(13)20-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWJVUIFVOYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)


![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)
![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)